2-(1,1-Dinitroethyl)pyridine

Description

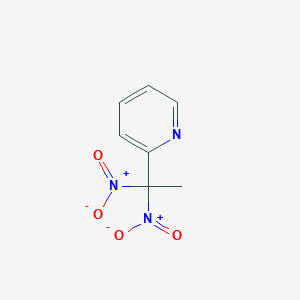

2-(1,1-Dinitroethyl)pyridine is a polynitroalkylpyridine derivative characterized by a pyridine ring substituted with a 1,1-dinitroethyl group at the 2-position. This structure imparts significant chemical reactivity due to the electron-withdrawing nature of the nitro groups, which polarize the pyridine ring and enhance susceptibility to nucleophilic or electrophilic attacks. The compound's molecular formula is C₈H₉N₃O₄, with a molecular weight of 211.18 g/mol . Its synthesis typically involves nitration of ethylpyridine precursors under controlled conditions to avoid over-nitration or decomposition. Applications are primarily in energetic materials research, though its instability necessitates stringent handling protocols.

Properties

CAS No. |

145964-17-6 |

|---|---|

Molecular Formula |

C7H7N3O4 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

2-(1,1-dinitroethyl)pyridine |

InChI |

InChI=1S/C7H7N3O4/c1-7(9(11)12,10(13)14)6-4-2-3-5-8-6/h2-5H,1H3 |

InChI Key |

ALOCTMIQBFJEHF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C1=CC=CC=N1)([N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

Pyridine, 2-(1,1-dinitroethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

5(1,1-Dinitroethyl)-2-methylpyridine

- Molecular Formula : C₈H₉N₃O₄ (identical to 2-(1,1-Dinitroethyl)pyridine) .

- Key Differences: The nitroethyl group is at the 5-position, and a methyl group replaces the hydrogen at the 2-position.

- Reactivity : Both compounds exhibit high reactivity due to nitro groups, but the methyl group in the 2-methylpyridine derivative may stabilize the ring via hyperconjugation.

4-(1,1-Diphenylethyl)pyridine

- Molecular Formula : C₁₉H₁₇N .

- Key Differences : The substituent is a bulky 1,1-diphenylethyl group. Unlike nitro groups, the diphenylethyl moiety is electron-neutral, leading to reduced ring polarization.

- Applications : Used in ligand synthesis and catalysis , contrasting with the energetic applications of nitro-substituted pyridines.

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

- Molecular Formula : C₁₄H₁₂F₄N₂ .

- The bis-pyridine structure enhances π-π stacking, making it suitable for materials science.

- Stability : Fluorine’s inductive effects improve thermal and oxidative stability compared to nitro derivatives.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.